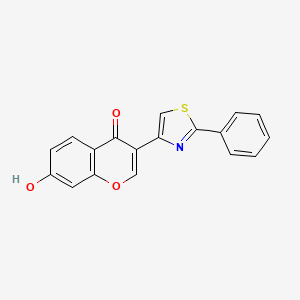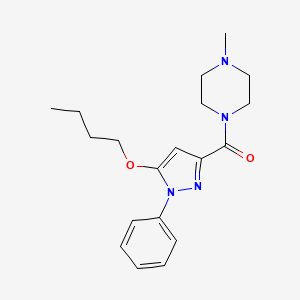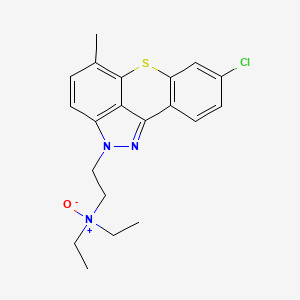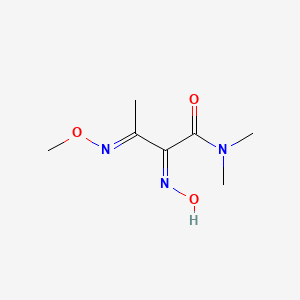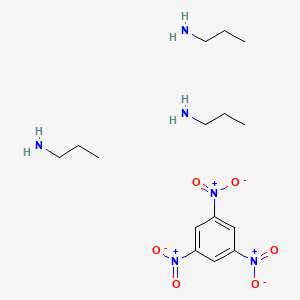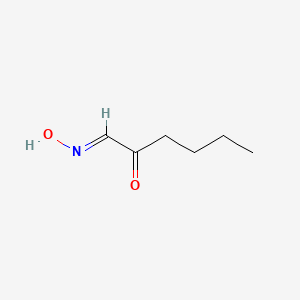
2-Oxohexanal 1-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxohexanal 1-oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is derived from the reaction between 2-oxohexanal and hydroxylamine. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxohexanal 1-oxime can be synthesized through the condensation reaction of 2-oxohexanal with hydroxylamine. The reaction typically involves mixing 2-oxohexanal with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent product quality. The reaction mixture is then purified through distillation or recrystallization to obtain the desired oxime in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxohexanal 1-oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted oximes depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Oxohexanal 1-oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-Oxohexanal 1-oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a chelating agent. The compound can also undergo nucleophilic addition reactions, where the nitrogen atom of the oxime group attacks electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-Oxohexanal 1-oxime can be compared with other oximes, such as:
Acetoxime: Derived from acetone and hydroxylamine, used in similar applications but with different reactivity.
Benzaldoxime: Derived from benzaldehyde and hydroxylamine, known for its use in organic synthesis and as a precursor for various chemicals.
Cyclohexanone oxime: Derived from cyclohexanone and hydroxylamine, used in the production of nylon.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
53520-49-3 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(1E)-1-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-6(8)5-7-9/h5,9H,2-4H2,1H3/b7-5+ |
InChI-Schlüssel |
NTKGSOGYUJUGCY-FNORWQNLSA-N |
Isomerische SMILES |
CCCCC(=O)/C=N/O |
Kanonische SMILES |
CCCCC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


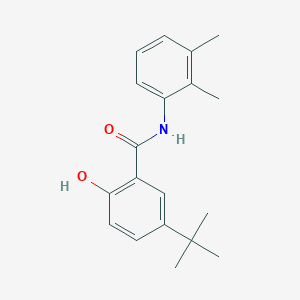
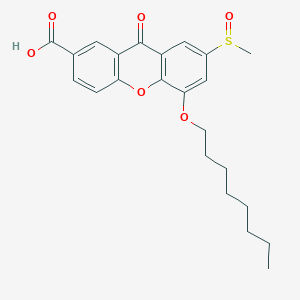
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)



